molecular formula C14H15ClF4N2O3 B11472481 Ethyl 2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoro-2-(propionylamino)propanoate

Ethyl 2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoro-2-(propionylamino)propanoate

Cat. No.: B11472481
M. Wt: 370.73 g/mol
InChI Key: ZRKQZIKBYJDQCC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoro-2-(propionylamino)propanoate is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ethyl ester, an aniline derivative, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoro-2-(propionylamino)propanoate typically involves multi-step organic reactions. The process begins with the preparation of the aniline derivative, which is then subjected to further reactions to introduce the trifluoromethyl and propionylamino groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoro-2-(propionylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline and ester moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoro-2-(propionylamino)propanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoro-2-(propionylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate
  • Ethyl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate

Uniqueness

Ethyl 2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoro-2-(propionylamino)propanoate is unique due to the presence of the trifluoromethyl groups and the specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H15ClF4N2O3

Molecular Weight

370.73 g/mol

IUPAC Name

ethyl 2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoro-2-(propanoylamino)propanoate

InChI

InChI=1S/C14H15ClF4N2O3/c1-3-11(22)21-13(14(17,18)19,12(23)24-4-2)20-8-5-6-10(16)9(15)7-8/h5-7,20H,3-4H2,1-2H3,(H,21,22)

InChI Key

ZRKQZIKBYJDQCC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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